Cas no 50573-74-5 (2-Amino-6-nitrobenzoic acid)

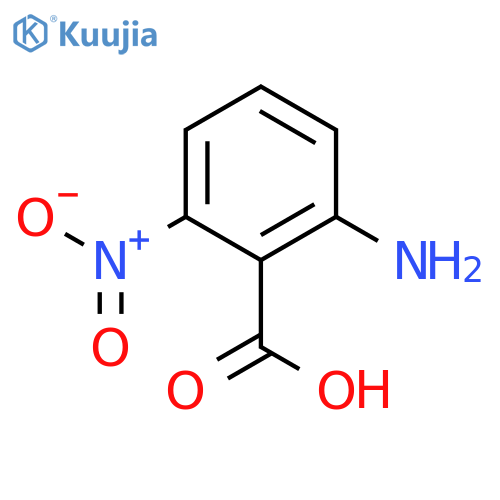

2-Amino-6-nitrobenzoic acid structure

商品名:2-Amino-6-nitrobenzoic acid

2-Amino-6-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-nitrobenzoic acid

- Benzoic acid, 2-amino-6-nitro-

- 6-Nitroanthranilic Acid

- 2-Amino-6-nitro-benzoesaeure

- 2-amino-6-nitro-benzoic acid

- 2-nitro-6-amino-benzoic acid

- 6-Nitro-anthranilsaeure

- Anthranilicacid, 6-nitro- (6CI,7CI)

- GGKYLHNARFFORH-UHFFFAOYSA-N

- 2-Amino-6-nitrobenzoicacid

- NSC36953

- 6-Nitroanthanilic acid

- 6-nitro-anthranilic acid

- 6-Nitro-2-Aminobenzoesaure

- KSC911O8D

- 2-nitro-6-amino benzoic acid

- STL556384

- BBL102581

- AK

- 2-Amino-6-nitrobenzoic acid, AldrichCPR

- AMY7264

- DTXSID20198594

- NSC 36953

- SCHEMBL283612

- 6-Nitroanthranilic Acid;Benzoic acid, 2-amino-6-nitro-

- PB42937

- J-508011

- AKOS015854808

- GS-4450

- EN300-93139

- N0818

- NSC-36953

- MFCD00034785

- BCP32987

- FT-0701377

- CS-W002163

- AC-2863

- AE-848/01467029

- SY003157

- Z1255442308

- A854612

- 50573-74-5

- NS00032081

-

- MDL: MFCD00034785

- インチ: 1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11)

- InChIKey: GGKYLHNARFFORH-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C(C([H])=C([H])C([H])=C1[N+](=O)[O-])N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 182.03300

- どういたいしつりょう: 182.033

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 109

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.568

- ゆうかいてん: 179-180°C

- ふってん: 412.3°C at 760 mmHg

- フラッシュポイント: 203.1℃

- 屈折率: 1.681

- PSA: 109.14000

- LogP: 1.97960

2-Amino-6-nitrobenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 22

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

2-Amino-6-nitrobenzoic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

2-Amino-6-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051755-100g |

2-Amino-6-nitrobenzoic acid |

50573-74-5 | 98% | 100g |

¥1320.00 | 2024-05-11 | |

| TRC | A618505-2500mg |

2-Amino-6-nitrobenzoic Acid |

50573-74-5 | 2500mg |

$ 207.00 | 2023-04-19 | ||

| Enamine | EN300-93139-0.1g |

2-amino-6-nitrobenzoic acid |

50573-74-5 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051755-25g |

2-Amino-6-nitrobenzoic acid |

50573-74-5 | 98% | 25g |

¥331.00 | 2024-05-11 | |

| Enamine | EN300-93139-5.0g |

2-amino-6-nitrobenzoic acid |

50573-74-5 | 95.0% | 5.0g |

$101.0 | 2025-03-21 | |

| Matrix Scientific | 075120-1g |

2-Amino-6-nitrobenzoic acid, 95+% |

50573-74-5 | 95+% | 1g |

$24.00 | 2023-09-10 | |

| Matrix Scientific | 075120-25g |

2-Amino-6-nitrobenzoic acid, 95+% |

50573-74-5 | 95+% | 25g |

$247.00 | 2023-09-10 | |

| TRC | A618505-25000mg |

2-Amino-6-nitrobenzoic Acid |

50573-74-5 | 25g |

$ 1642.00 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051755-5g |

2-Amino-6-nitrobenzoic acid |

50573-74-5 | 98% | 5g |

¥72.00 | 2024-05-11 | |

| Enamine | EN300-93139-100.0g |

2-amino-6-nitrobenzoic acid |

50573-74-5 | 95.0% | 100.0g |

$1039.0 | 2025-03-21 |

2-Amino-6-nitrobenzoic acid 関連文献

-

Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487

50573-74-5 (2-Amino-6-nitrobenzoic acid) 関連製品

- 132080-60-5(5-AMINO-2-NITROBENZOIC ACID)

- 13506-76-8(2-methyl-6-nitro-benzoic acid)

- 603-11-2(3-Nitrophthalic acid)

- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)

- 16533-71-4(3,5-Dinitro-4-methylbenzoic Acid)

- 96-98-0(4-Methyl-3-nitrobenzoic acid)

- 3113-71-1(3-Methyl-4-nitrobenzoic acid)

- 3113-72-2(5-Methyl-2-nitrobenzoic acid)

- 610-36-6(4-Amino-2-nitrobenzoic acid)

- 552-16-9(2-Nitrobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50573-74-5)2-Amino-6-nitrobenzoic acid

清らかである:99%

はかる:100g

価格 ($):190.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:50573-74-5)2-Amino-6-nitrobenzoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ